molecular formula C15H21N3O B11817727 2-(4-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1-carbaldehyde

2-(4-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1-carbaldehyde

Cat. No.: B11817727
M. Wt: 259.35 g/mol
InChI Key: NQFZRTNOAOBTOH-UHFFFAOYSA-N
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Description

2-(4-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1-carbaldehyde is a complex organic compound that features a pyrrolidine ring and a pyridine ring. The presence of these rings makes it a significant molecule in medicinal chemistry and drug discovery due to its potential biological activities.

Preparation Methods

The synthesis of 2-(4-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1-carbaldehyde typically involves multi-step organic reactions. One common method includes the construction of the pyrrolidine ring from cyclic or acyclic precursors, followed by functionalization of the preformed pyrrolidine rings . Industrial production methods often involve optimizing these synthetic routes to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like sodium hydride and alkyl halides.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2-(4-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential interactions with biological targets.

    Medicine: It is explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: It is used in the production of various chemical products.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine and pyridine rings play a crucial role in its binding affinity and selectivity. The exact pathways involved can vary depending on the specific biological context .

Comparison with Similar Compounds

Similar compounds include other pyrrolidine and pyridine derivatives. For example:

  • Pyrrolidine-2-one
  • Pyrrolidine-2,5-diones
  • Prolinol

These compounds share structural similarities but may differ in their biological activities and applications.

Properties

Molecular Formula

C15H21N3O

Molecular Weight

259.35 g/mol

IUPAC Name

2-(4-methyl-6-pyrrolidin-1-ylpyridin-3-yl)pyrrolidine-1-carbaldehyde

InChI

InChI=1S/C15H21N3O/c1-12-9-15(17-6-2-3-7-17)16-10-13(12)14-5-4-8-18(14)11-19/h9-11,14H,2-8H2,1H3

InChI Key

NQFZRTNOAOBTOH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1C2CCCN2C=O)N3CCCC3

Origin of Product

United States

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